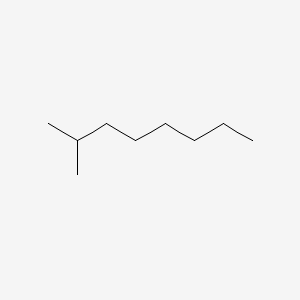
2-(5-Oxopyrrolidin-2-yl)acetic acid
描述
2-(5-Oxopyrrolidin-2-yl)acetic acid, also known as (5-oxo-2-pyrrolidinyl)acetic acid, is a chemical compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an acetic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
作用机制
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is capable of efficiently exploring the pharmacophore space due to sp3-hybridization . This allows for diverse interactions with target proteins, potentially leading to various biological effects.
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been used in the preparation of pyrazolopyridines as pde4b inhibitors , suggesting potential involvement in cyclic AMP signaling pathways.
Pharmacokinetics
The compound’s molecular weight of 14314 suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 are generally well-absorbed .
生化分析
Biochemical Properties
2-(5-Oxopyrrolidin-2-yl)acetic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been studied for its amnesia-reversal activity, indicating its potential interaction with neural pathways. The compound’s interactions with enzymes and proteins are crucial for its biochemical activity. For instance, it may interact with enzymes involved in neurotransmitter synthesis or degradation, thereby influencing neural function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli. Additionally, it may affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the production of specific proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound may bind to specific receptors or enzymes, leading to the modulation of their activity. This can result in the inhibition or activation of enzymatic reactions, ultimately affecting cellular processes. Additionally, the compound’s interaction with transcription factors can lead to changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cognitive function or reversing amnesia. At higher doses, the compound may exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may be metabolized by enzymes involved in amino acid or neurotransmitter metabolism, leading to the production of metabolites that can further influence cellular function . Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate the compound’s localization and accumulation in specific cellular compartments, further influencing its activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effect on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Oxopyrrolidin-2-yl)acetic acid typically involves the reaction of pyrrolidine derivatives with acetic acid or its derivatives. One common method includes the condensation of 2-pyrrolidinone with bromoacetic acid under basic conditions, followed by hydrolysis to yield the desired product . The reaction is usually carried out at temperatures ranging from 26°C to 65°C, and the reaction time can vary from 15 minutes to several hours depending on the specific conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions: 2-(5-Oxopyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or acyl chlorides are often employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different chemical syntheses .
科学研究应用
2-(5-Oxopyrrolidin-2-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of new materials and chemical processes
相似化合物的比较
Pyrrolidine-2-one: A structurally related compound with a similar pyrrolidine ring but differing in functional groups.
Pyrrolidine-2,5-dione: Another related compound with two keto groups on the pyrrolidine ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in various chemical syntheses.
Uniqueness: 2-(5-Oxopyrrolidin-2-yl)acetic acid is unique due to its combination of a pyrrolidine ring and an acetic acid moiety, which provides distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-(5-oxopyrrolidin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-2-1-4(7-5)3-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKCFWRBMYJRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274785 | |
| Record name | 2-(5-oxopyrrolidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64520-53-2 | |
| Record name | 5-Oxo-2-pyrrolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64520-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-oxopyrrolidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-oxopyrrolidin-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















